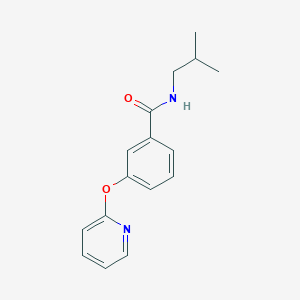
N-isobutyl-3-(pyridin-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-3-(pyridin-2-yloxy)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with an isobutyl group and a pyridin-2-yloxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-3-(pyridin-2-yloxy)benzamide can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzoic acid with pyridine-2-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester intermediate. This intermediate is then reacted with isobutylamine to yield the desired benzamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-isobutyl-3-(pyridin-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted benzamides with different functional groups replacing the pyridin-2-yloxy moiety.
科学的研究の応用
N-isobutyl-3-(pyridin-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
作用機序
The mechanism of action of N-isobutyl-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)benzamide: Similar structure but lacks the isobutyl group.
N-isobutylbenzamide: Similar structure but lacks the pyridin-2-yloxy group.
3-(pyridin-2-yloxy)benzamide: Similar structure but lacks the isobutyl group.
Uniqueness
N-isobutyl-3-(pyridin-2-yloxy)benzamide is unique due to the presence of both the isobutyl and pyridin-2-yloxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
生物活性
N-isobutyl-3-(pyridin-2-yloxy)benzamide is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a benzamide core with an isobutyl group and a pyridin-2-yloxy moiety. This unique structure contributes to its interactions with biological targets, enhancing its pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism of action may involve:
- Binding to Enzymes: The compound can modulate enzyme activity, influencing various biochemical pathways.
- Receptor Interaction: It may act as a ligand for certain receptors, affecting cellular signaling processes.
This dual mechanism allows it to exert diverse biological effects, which are critical for its therapeutic applications.
Biological Activity Overview
Research has shown that this compound exhibits several biological activities:
- Antidiabetic Activity: Similar compounds have been studied for their role as allosteric activators of glucokinase (GK), which is crucial for glucose metabolism. Analogues have demonstrated significant hypoglycemic effects in animal models .
- Neuroprotective Effects: Derivatives of pyridin-2-yloxybenzamides have shown potential in neuroprotection, particularly in models of neurodegenerative diseases like Parkinson's disease .
- Anticancer Properties: The compound's structural features suggest potential anticancer activity, which warrants further investigation into its efficacy against various cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
These studies highlight the compound's versatility and potential therapeutic applications across different medical fields.
特性
IUPAC Name |
N-(2-methylpropyl)-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(2)11-18-16(19)13-6-5-7-14(10-13)20-15-8-3-4-9-17-15/h3-10,12H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCAZIUCOIAQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














